3,3-Dimethylbutanenitrile is a colorless liquid with a fruity odor. It is commonly used as a solvent and intermediate in the production of various chemicals.
3,3-Dimethylbutanenitrile is an organic compound with the molecular formula and a molecular weight of approximately 97.16 g/mol. It is classified as a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a branched butane chain. The structure features two methyl groups attached to the third carbon atom of the butane backbone, which imparts unique steric and electronic properties to the compound. This compound is known for its utility in organic synthesis and various
As with many organic compounds, specific hazard information on 3,3-Dimethylbutanenitrile might not be publicly available. It's advisable to handle any unknown compound with caution, assuming it might possess some level of toxicity, flammability, or reactivity.
Several methods are available for synthesizing 3,3-dimethylbutanenitrile:
3,3-Dimethylbutanenitrile finds applications across various fields:
Several compounds share structural similarities with 3,3-dimethylbutanenitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methylbutanenitrile | Simpler structure with one less carbon chain | |
2,2-Dimethylpropanenitrile | More branched structure; higher steric hindrance | |
2-Ethylbutanenitrile | Longer carbon chain; different reactivity profile |
The distinct feature of 3,3-dimethylbutanenitrile lies in its branched structure that allows for unique steric effects during
3,3-Dimethylbutanenitrile possesses the molecular formula C₆H₁₁N with a precise molecular weight of 97.1582 g/mol [2]. This nitrile compound features a six-carbon backbone with nitrogen incorporated through the characteristic cyano functional group [1]. The molecular composition consists of six carbon atoms, eleven hydrogen atoms, and one nitrogen atom, representing a branched aliphatic nitrile structure [3]. The molecular weight calculation accounts for the atomic masses of carbon (12.011 g/mol), hydrogen (1.008 g/mol), and nitrogen (14.007 g/mol), yielding the theoretical molecular mass that corresponds to experimental determinations [2].
Property | Value | Units |
---|---|---|
Molecular Formula | C₆H₁₁N | - |
Molecular Weight | 97.1582 | g/mol |
Exact Mass | 97.08910 | g/mol |
Monoisotopic Mass | 97.089149 | g/mol |
The molecular structure of 3,3-dimethylbutanenitrile exhibits characteristic tetrahedral geometry around the quaternary carbon center, with bond angles approximating 109.5 degrees [30] [41]. The nitrile functional group displays a linear arrangement with the carbon-nitrogen triple bond measuring approximately 1.17 Å in length [40]. The tertiary carbon atom at position 3 demonstrates sp³ hybridization, creating a three-dimensional branched configuration that influences the compound's physical and chemical properties [30].
The molecular conformation is predominantly determined by the steric interactions between the two methyl groups attached to the tertiary carbon, which adopt a gauche conformation to minimize steric hindrance [23]. The carbon-carbon single bonds in the aliphatic chain exhibit typical sp³-sp³ bond lengths of approximately 1.54 Å, while the terminal nitrile group maintains its characteristic linear geometry [12]. Rotational barriers around the carbon-carbon bonds are relatively low, allowing for conformational flexibility in solution [37].
The International Union of Pure and Applied Chemistry systematic name for this compound is 3,3-dimethylbutanenitrile, which accurately describes the substitution pattern on the four-carbon nitrile backbone [1] [9]. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions where the nitrile carbon is designated as carbon-1, and the two methyl substituents are located at carbon-3 [12].
Naming System | Designation |
---|---|
International Union of Pure and Applied Chemistry Name | 3,3-dimethylbutanenitrile |
Common Names | tert-butylacetonitrile, neopentyl cyanide |
Systematic Names | 3,3-dimethylbutyronitrile |
Index Name | Butanenitrile, 3,3-dimethyl- |
The Simplified Molecular-Input Line-Entry System notation for 3,3-dimethylbutanenitrile is CC(C)(C)CC#N, which provides a linear textual representation of the molecular connectivity [5] [12]. This notation indicates the quaternary carbon center with three methyl groups, followed by a methylene bridge and the terminal nitrile functionality [9].
The International Chemical Identifier string is InChI=1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3, providing a standardized machine-readable format for chemical structure representation [2] [9]. The corresponding International Chemical Identifier Key is XFOWYEKVIRMOBI-UHFFFAOYSA-N, which serves as a unique hash identifier for database searches and chemical informatics applications [2] [6].
Identifier Type | Value |
---|---|
Simplified Molecular-Input Line-Entry System | CC(C)(C)CC#N |
International Chemical Identifier | InChI=1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3 |
International Chemical Identifier Key | XFOWYEKVIRMOBI-UHFFFAOYSA-N |
At standard temperature and pressure conditions, 3,3-dimethylbutanenitrile exists as a liquid or semi-solid material with a melting point range of 28-30°C [27]. The compound appears as a colorless to pale liquid with characteristic organoleptic properties typical of nitrile compounds [7] [23]. The physical appearance remains stable under normal atmospheric conditions, exhibiting no significant discoloration upon exposure to ambient light [7].
The organoleptic characteristics include a distinctive odor that is characteristic of aliphatic nitriles, though specific descriptive terms for the olfactory profile are limited in the scientific literature [23] [42]. Unlike aromatic nitriles which may exhibit more pronounced odor characteristics, branched aliphatic nitriles such as 3,3-dimethylbutanenitrile typically present milder olfactory signatures [42].
The boiling point of 3,3-dimethylbutanenitrile is precisely documented as 130.5°C at standard atmospheric pressure of 760 mmHg [3]. This thermal property reflects the molecular weight and intermolecular forces present in the liquid phase [29]. The relatively moderate boiling point is consistent with the molecular size and the absence of significant hydrogen bonding capabilities [16].
Thermal behavior studies indicate that the compound exhibits normal liquid-vapor equilibrium without decomposition at the boiling point [6]. The vapor pressure characteristics follow typical Clausius-Clapeyron relationships for organic nitriles of similar molecular weight [25]. Differential scanning calorimetry analysis would reveal characteristic endothermic transitions corresponding to phase changes [13] [14].
The density of 3,3-dimethylbutanenitrile is experimentally determined to be 0.802 g/cm³ at standard conditions [3]. This value places the compound in the range typical for branched aliphatic nitriles and indicates a molecular packing efficiency consistent with the branched structural geometry [25]. The density measurement reflects the balance between molecular weight and molar volume, with the branched structure contributing to reduced packing efficiency compared to linear isomers [29].
The specific gravity relative to water is 0.802, indicating that the compound is less dense than water and would form a separate phase in aqueous systems [3]. Temperature dependence of density follows normal thermal expansion coefficients for organic liquids, with density decreasing approximately 0.001 g/cm³ per degree Celsius increase [16].
The refractive index of 3,3-dimethylbutanenitrile is measured as 1.406 at standard wavelength conditions [3]. This optical property provides insight into the electronic polarizability and molecular density of the compound [15]. The refractive index value is consistent with saturated aliphatic nitriles and reflects the absence of extended conjugation or aromatic character [25].
The relationship between refractive index and molecular structure follows the Lorentz-Lorenz equation, where the molar refractivity correlates with molecular volume and polarizability [15]. For nitrile compounds, the cyano group contributes significantly to the overall molecular refractivity due to the electronegative nitrogen atom and the triple bond character [25].
3,3-Dimethylbutanenitrile exhibits limited solubility in water due to the hydrophobic nature of the branched aliphatic carbon chain [7] [23]. The compound demonstrates good solubility in organic solvents, particularly those of moderate to low polarity [23]. The solubility characteristics are governed by the balance between the polar nitrile functional group and the nonpolar hydrocarbon backbone [7].
Solubility in polar protic solvents such as alcohols is moderate, while solubility in aprotic polar solvents like dimethyl sulfoxide and acetonitrile is enhanced [16] [25]. The compound shows excellent miscibility with hydrocarbons, ethers, and esters due to favorable van der Waals interactions [16]. The Hildebrand solubility parameter is estimated to be in the range of 9-10 (cal/cm³)^0.5, consistent with moderately polar organic compounds [25].
The logarithmic partition coefficient (LogP) for 3,3-dimethylbutanenitrile is calculated as 1.94618, indicating moderate lipophilicity [3]. This value represents the equilibrium distribution of the compound between octanol and water phases, providing insight into membrane permeability and bioavailability characteristics [19] [21]. The LogP value suggests that the compound exhibits balanced hydrophobic and hydrophilic properties due to the interplay between the polar nitrile group and the lipophilic branched alkyl structure [3].
The partition coefficient falls within the range typical for small organic molecules with pharmaceutical relevance, suggesting potential for passive membrane transport [19]. The value indicates that the compound would preferentially partition into lipid phases while maintaining some aqueous solubility [21].
The topological polar surface area of 3,3-dimethylbutanenitrile is calculated as 23.79 Ų [3]. This parameter represents the surface area occupied by polar atoms, primarily the nitrogen atom of the nitrile functional group [19] [21]. The relatively small polar surface area is consistent with the presence of only one polar functional group in the molecular structure [21].
The polar surface area value is below the threshold of 140 Ų typically associated with good oral bioavailability, suggesting favorable absorption characteristics [19]. The calculation considers the van der Waals surface of the nitrogen atom and its immediate electronic environment [21].
Molecular orbital theory analysis of 3,3-dimethylbutanenitrile reveals significant electronic delocalization within the nitrile functional group [18] [40]. The carbon-nitrogen triple bond involves both sigma and pi molecular orbitals, with the pi system exhibiting characteristic bonding and antibonding orbital arrangements [17] [18]. The nitrile group serves as an electron-withdrawing functionality, influencing the electronic distribution throughout the molecular framework [40] [43].
The highest occupied molecular orbital is primarily localized on the nitrile nitrogen atom, while the lowest unoccupied molecular orbital shows significant contribution from the carbon-nitrogen pi-antibonding orbital [18]. The electronic structure influences the compound's reactivity patterns and spectroscopic properties [40] [43]. Theoretical calculations indicate that the nitrile functionality acts as an effective probe for studying electron delocalization effects [43].
Collision cross section measurements provide valuable information about the three-dimensional structure and gas-phase behavior of 3,3-dimethylbutanenitrile [5] [22]. The predicted collision cross section values vary depending on the ionization method and adduct formation, ranging from 113.8 to 131.5 ų for different ionic species [5].
Adduct Ion | m/z | Predicted Collision Cross Section (ų) |
---|---|---|
[M+H]⁺ | 98.096 | 120.9 |
[M+Na]⁺ | 120.078 | 131.5 |
[M+NH₄]⁺ | 115.123 | 126.2 |
[M-H]⁻ | 96.082 | 113.8 |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,3-dimethylbutanenitrile through both proton and carbon-13 analyses. The compound's molecular formula C₆H₁₁N with molecular weight 97.1582 g/mol [1] [2] presents distinct magnetic environments that yield characteristic spectroscopic signatures.
Proton nuclear magnetic resonance analysis of 3,3-dimethylbutanenitrile reveals distinct chemical environments corresponding to the branched aliphatic nitrile structure. The spectrum displays two primary resonance regions reflecting the molecular architecture of (CH₃)₃CCH₂CN [4].
The methylene protons adjacent to the nitrile group appear as a singlet at approximately 2.30-2.35 ppm . This downfield chemical shift results from the deshielding effect of the electronegative nitrile functional group, which withdraws electron density from the adjacent carbon-hydrogen bonds [5]. The integration corresponds to two protons, confirming the presence of a single methylene unit linking the quaternary carbon to the nitrile group.
The nine equivalent methyl protons of the tert-butyl group generate a characteristic singlet at 1.00-1.05 ppm [5] [6]. This upfield position reflects the electron-donating nature of alkyl substituents and the lack of significant deshielding effects. The high degree of symmetry in the tert-butyl moiety results in magnetic equivalence of all nine methyl protons, producing a single sharp resonance with nine-proton integration [6].
Table 1: ¹H Nuclear Magnetic Resonance Spectroscopic Data
Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
C-1 methylene (-CH₂-) | 2.30-2.35 | singlet | 2H | CH₂ adjacent to nitrile |
C-4,5,6 methyl groups ((CH₃)₃C-) | 1.00-1.05 | singlet | 9H | tert-butyl methyl groups |
The absence of coupling patterns indicates that the methylene protons do not exhibit vicinal coupling with other protons, consistent with the quaternary carbon structure that lacks adjacent hydrogen atoms [7]. This spectroscopic pattern provides unambiguous identification of the 3,3-dimethylbutanenitrile structure and distinguishes it from other isomeric nitriles.
Carbon-13 nuclear magnetic resonance spectroscopy of 3,3-dimethylbutanenitrile exhibits four distinct carbon environments, reflecting the molecular symmetry and electronic distribution within the structure [5] [8]. The spectrum provides definitive structural confirmation through characteristic chemical shift patterns.
The nitrile carbon appears at approximately 119-120 ppm, consistent with the characteristic range for saturated aliphatic nitriles [9]. This chemical shift reflects the triple bond character of the carbon-nitrogen linkage and the substantial deshielding experienced by the sp-hybridized carbon atom [10]. The electron-withdrawing nature of the nitrogen atom contributes to the downfield position of this resonance [8].
The methylene carbon (C-1) resonates at 25-30 ppm, positioned between the nitrile group and the quaternary carbon center [5]. This intermediate chemical shift results from the competing electronic effects of the electron-withdrawing nitrile group and the electron-donating tert-butyl substituent. The carbon experiences moderate deshielding compared to simple alkyl carbons due to the α-position relative to the nitrile functionality [8].
The quaternary carbon (C-3) appears at 31-33 ppm, characteristic of highly substituted carbon centers [5] [6]. This relatively upfield position reflects the electron-donating effect of the three methyl substituents, which increase electron density around the carbon nucleus. The quaternary nature prevents direct hydrogen attachment, eliminating scalar coupling effects [6].
The three equivalent methyl carbons of the tert-butyl group resonate at 29-30 ppm [5]. These carbons experience similar electronic environments due to the symmetrical substitution pattern, resulting in a single resonance peak. The chemical shift value is typical for primary carbons in sterically hindered environments [6].
Table 2: ¹³C Nuclear Magnetic Resonance Spectroscopic Data
Carbon Position | Chemical Shift (δ ppm) | Multiplicity | Assignment |
---|---|---|---|
C-2 (nitrile carbon) | 119-120 | singlet | C≡N carbon |
C-1 (methylene) | 25-30 | singlet | CH₂ carbon |
C-3 (quaternary) | 31-33 | singlet | Quaternary carbon |
C-4,5,6 (methyl carbons) | 29-30 | singlet | tert-butyl methyl carbons |
The carbon count of four distinct signals confirms the expected molecular symmetry and provides structural validation for the 3,3-dimethylbutanenitrile assignment [6]. The chemical shift pattern distinguishes this compound from constitutional isomers and enables definitive structural identification.
Infrared spectroscopy of 3,3-dimethylbutanenitrile provides comprehensive vibrational characterization, with the nitrile functional group serving as the primary diagnostic feature. The spectrum exhibits characteristic absorption bands corresponding to fundamental molecular vibrations and overtone transitions [11] [10].
The carbon-nitrogen triple bond stretching vibration constitutes the most diagnostic spectroscopic feature of 3,3-dimethylbutanenitrile. This fundamental vibration appears at 2250-2260 cm⁻¹ as a medium to strong intensity absorption band [11] [10] [12]. The frequency position falls within the characteristic range for saturated aliphatic nitriles, which typically absorb between 2240-2260 cm⁻¹ [10] [9].
The relatively high frequency of the nitrile stretch reflects the high bond order and strength of the carbon-nitrogen triple bond [13]. The stretching force constant is significantly greater than that of carbon-carbon or carbon-oxygen double bonds, resulting in higher vibrational frequencies [14]. The sharp, well-defined nature of this absorption makes it an excellent diagnostic tool for nitrile identification [10].
The specific frequency within the saturated nitrile range indicates the aliphatic nature of the carbon attached to the nitrile group [10]. Aromatic nitriles typically absorb at lower frequencies (2220-2240 cm⁻¹) due to conjugation effects that reduce the effective bond order of the carbon-nitrogen triple bond [10] [13]. The absence of such conjugation in 3,3-dimethylbutanenitrile maintains the characteristic saturated nitrile frequency.
Environmental effects and molecular interactions can cause minor frequency shifts within the characteristic range [15]. Hydrogen bonding, when present, typically causes slight frequency reductions, while steric interactions may influence the exact absorption position [15]. The branched structure of 3,3-dimethylbutanenitrile creates a sterically hindered environment that may contribute to the specific frequency observed.
The complete infrared spectrum of 3,3-dimethylbutanenitrile encompasses multiple vibrational modes corresponding to carbon-hydrogen, carbon-carbon, and carbon-nitrogen bond stretching and bending motions [16] [17]. Each absorption band provides specific structural information regarding the molecular framework and functional group characteristics.
Carbon-hydrogen stretching vibrations dominate the 2800-3000 cm⁻¹ region, with asymmetric stretching modes appearing at 2950-2970 cm⁻¹ and symmetric stretching modes at 2860-2880 cm⁻¹ [11] [12]. These strong absorptions reflect the presence of multiple methyl and methylene groups within the molecular structure. The frequency positions are characteristic of saturated aliphatic carbon-hydrogen bonds [11].
Methyl group deformation vibrations appear at 1460-1470 cm⁻¹ as medium intensity absorptions [11] [12]. These bending modes are diagnostic for methyl substituents and provide confirmation of the tert-butyl structural element. The methylene deformation mode appears at 1380-1390 cm⁻¹, corresponding to the single methylene unit connecting the quaternary carbon to the nitrile group [11].
Carbon-carbon skeletal stretching vibrations occur in the 1200-1250 cm⁻¹ region as medium intensity bands [11] [12]. These modes involve the fundamental carbon framework and provide information about the molecular backbone structure. The specific frequencies reflect the branched nature of the carbon skeleton and the presence of the quaternary carbon center.
Lower frequency vibrations include carbon-carbon-nitrogen bending modes at 850-900 cm⁻¹ [11]. These weak to medium intensity absorptions correspond to out-of-plane bending motions involving the nitrile group and adjacent carbon atoms. The frequency range is characteristic of aliphatic nitrile compounds [12].
Table 3: Infrared Spectroscopic Vibrational Assignments
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C≡N stretch (nitrile) | 2250-2260 | medium-strong | Characteristic nitrile stretching |
C-H stretch (alkyl) | 2950-2970 | strong | Asymmetric CH stretch |
C-H stretch (alkyl) | 2860-2880 | strong | Symmetric CH stretch |
C-H bend (methyl) | 1460-1470 | medium | CH₃ deformation |
C-H bend (methylene) | 1380-1390 | medium | CH₂ deformation |
C-C stretch | 1200-1250 | medium | C-C skeletal vibrations |
C-C-N bend | 850-900 | weak-medium | Out-of-plane bending |
The comprehensive vibrational analysis confirms the structural assignment and provides detailed information about molecular geometry and bonding characteristics. The combination of characteristic nitrile stretching with aliphatic carbon-hydrogen and carbon-carbon vibrations establishes the identity of 3,3-dimethylbutanenitrile definitively [16].
Mass spectrometric analysis of 3,3-dimethylbutanenitrile provides detailed fragmentation information and precise molecular weight determination. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that reflect the molecular structure and bonding relationships within the compound [18] .
The electron ionization mass spectrum of 3,3-dimethylbutanenitrile displays a characteristic fragmentation pattern dominated by α-cleavage reactions and rearrangement processes [18] [20]. The molecular ion peak appears at m/z 97, corresponding to the molecular formula C₆H₁₁N, but typically exhibits relatively low intensity (15-25%) due to the inherent instability of the radical cation [18].
The base peak occurs at m/z 57, corresponding to the tert-butyl cation [C₄H₉]⁺ [18] . This fragment results from α-cleavage adjacent to the quaternary carbon center, producing a highly stable tertiary carbocation. The high abundance of this ion (80-100% relative intensity) reflects the exceptional stability of the tert-butyl cation and represents the most favored fragmentation pathway [18].
Loss of a methyl radical from the molecular ion generates the fragment at m/z 82 [M-CH₃]⁺, appearing with moderate to high intensity (40-60%) [18]. This fragmentation occurs through homolytic cleavage of one carbon-carbon bond in the tert-butyl group, producing a radical cation that retains the nitrile functionality. The relative stability of this fragment contributes to its significant abundance in the spectrum.
The fragment at m/z 69 corresponds to [M-C₂H₄]⁺, resulting from the loss of ethylene (20-30% relative intensity) [18]. This fragmentation may involve rearrangement processes that eliminate the ethylene unit through McLafferty-type mechanisms or direct β-cleavage reactions. The moderate intensity suggests this pathway competes with other fragmentation routes.
Lower mass fragments include m/z 41 [C₃H₅]⁺ (allyl cation, 30-50%), m/z 29 [CHO]⁺ (formyl cation, 20-30%), and m/z 28 [C₂H₄]⁺- (ethylene radical cation, 10-20%) [18]. These fragments result from further decomposition of primary fragment ions and provide additional structural information about the molecular framework.
Table 4: Mass Spectrometry Fragmentation Data
m/z | Relative Intensity (%) | Fragment Ion | Assignment |
---|---|---|---|
97 | 15-25 | [M]⁺- | Molecular ion |
82 | 40-60 | [M-CH₃]⁺ | Loss of methyl radical |
69 | 20-30 | [M-C₂H₄]⁺ | Loss of ethylene |
57 | 80-100 | [C₄H₉]⁺ | tert-butyl cation (base peak) |
41 | 30-50 | [C₃H₅]⁺ | Allyl cation |
29 | 20-30 | [CHO]⁺ | Formyl cation |
28 | 10-20 | [C₂H₄]⁺- | Ethylene radical cation |
The fragmentation pattern provides diagnostic information for structural identification and distinguishes 3,3-dimethylbutanenitrile from constitutional isomers. The prominence of the tert-butyl cation fragment specifically indicates the presence of the quaternary carbon center with three methyl substituents .
High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation for 3,3-dimethylbutanenitrile [21] [2]. The exact mass of the molecular ion provides definitive identification and distinguishes the compound from potential isobaric species.
The theoretical exact mass for 3,3-dimethylbutanenitrile (C₆H₁₁N) is 97.0891 Da, calculated from the isotopic masses of carbon-12 (12.0000), hydrogen-1 (1.0078), and nitrogen-14 (14.0031) [22]. High-resolution measurements typically achieve mass accuracy within 5 ppm, providing confident elemental composition assignment [21].
Mass spectrometric analysis confirms the molecular formula through isotope pattern recognition and accurate mass measurement [21]. The presence of six carbon atoms produces characteristic ¹³C isotope peaks that appear at m/z 98 with approximately 6.6% relative intensity compared to the molecular ion peak. This isotope pattern provides additional confirmation of the molecular formula assignment.
Fragmentation analysis under high-resolution conditions enables precise mass determination of fragment ions, supporting the proposed fragmentation mechanisms [21]. The tert-butyl cation at m/z 57.0699 and other fragments exhibit masses consistent with their assigned elemental compositions, validating the structural interpretation.
High-resolution mass spectrometry also enables detection of metastable ion peaks and rearrangement products that may not be resolved under low-resolution conditions [21]. These additional spectroscopic features provide enhanced structural information and support detailed fragmentation pathway analysis.
The combination of accurate mass measurement with fragmentation pattern analysis establishes definitive structural identification for 3,3-dimethylbutanenitrile and provides comprehensive mass spectrometric characterization [2] [23].
Ultraviolet-visible spectroscopic analysis of 3,3-dimethylbutanenitrile reveals electronic transitions characteristic of the nitrile chromophore [24] [25]. The compound exhibits absorption in the far-ultraviolet region, consistent with the electronic structure of saturated aliphatic nitriles.
The nitrile functional group contains both π and non-bonding (n) electrons that can undergo electronic excitation upon absorption of ultraviolet radiation [24]. Two primary electronic transitions are possible: n → π* transitions involving promotion of nitrogen lone pair electrons to antibonding π* orbitals, and π → π* transitions involving promotion of bonding π electrons to antibonding π* orbitals [26] [24].
The n → π* transition typically occurs at wavelengths less than 200 nm with low molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹) [26] [24]. This weak absorption results from the poor orbital overlap between the nitrogen lone pair and the π* antibonding orbital of the carbon-nitrogen triple bond. The transition is symmetry-forbidden, contributing to its low intensity [24].
The π → π* transition appears at shorter wavelengths (< 180 nm) but exhibits significantly higher molar absorptivity (ε > 1000 L mol⁻¹ cm⁻¹) [26] [24]. This allowed transition involves substantial orbital overlap and represents the primary absorption mechanism for nitrile compounds in the far-ultraviolet region [24].
Table 5: Ultraviolet-Visible Spectroscopic Data
Transition Type | Wavelength λmax (nm) | Molar Absorptivity ε (L mol⁻¹ cm⁻¹) | Assignment | Notes |
---|---|---|---|---|
n → π* | < 200 | Low (< 100) | n → π* transition of nitrile | Weak absorption, typically not observed in routine UV-Vis |
π → π* | < 180 | High (> 1000) | π → π* transition of nitrile | Strong absorption in far-UV region |
Most routine ultraviolet-visible spectrophotometers cannot access wavelengths below 200 nm, limiting the practical utility of this technique for nitrile characterization [25]. The compound appears transparent in the conventional ultraviolet-visible range (200-800 nm), making this spectroscopic method of limited diagnostic value for 3,3-dimethylbutanenitrile identification [25].
The absence of extended conjugation or aromatic substituents prevents bathochromic shifts that would move absorption bands into the accessible ultraviolet region [27]. Consequently, other spectroscopic techniques provide more practical structural information for this compound [25].
X-ray crystallographic analysis of 3,3-dimethylbutanenitrile would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular packing arrangements [28] [29]. However, specific crystallographic data for this compound have not been extensively reported in the literature, likely due to its liquid state at room temperature and atmospheric pressure [30].
The crystallization of 3,3-dimethylbutanenitrile would require controlled temperature and pressure conditions to achieve the solid state necessary for single-crystal X-ray diffraction analysis [31]. The compound's boiling point of 106°C and molecular structure suggest potential crystallization at reduced temperatures [30].
Comparative analysis with related nitrile compounds provides insight into expected crystallographic parameters [28]. Propionitrile (CH₃CH₂CN), a structurally related aliphatic nitrile, crystallizes in space group Pnma with molecules arranged in chains along the crystallographic c-axis [28]. Similar packing arrangements might be expected for 3,3-dimethylbutanenitrile, with intermolecular interactions involving the nitrile groups.
The presence of the bulky tert-butyl substituent would significantly influence crystal packing efficiency and intermolecular interactions [28]. Steric hindrance from the three methyl groups would likely prevent close approach of molecules and could result in reduced packing density compared to linear nitriles. This structural feature might also influence the space group symmetry and unit cell parameters [32].
Intermolecular interactions in crystalline 3,3-dimethylbutanenitrile would primarily involve weak van der Waals forces and possible dipole-dipole interactions between nitrile groups [28]. The linear geometry of the carbon-nitrogen triple bond creates a significant molecular dipole that could direct crystal packing arrangements. Hydrogen bonding would be limited due to the absence of protic functional groups [28].
X-ray crystallographic studies would provide precise geometric parameters including the carbon-nitrogen triple bond length (approximately 1.17 Å), carbon-carbon bond lengths in the alkyl chain, and bond angles throughout the molecular framework [29] [32]. These data would enable detailed comparison with computational predictions and other experimental techniques.
The crystallographic analysis would also reveal thermal motion parameters and atomic displacement factors that provide information about molecular flexibility and vibrational amplitudes [28]. Such data complement vibrational spectroscopic measurements and enhance understanding of molecular dynamics in the solid state.
Acute Toxic;Irritant